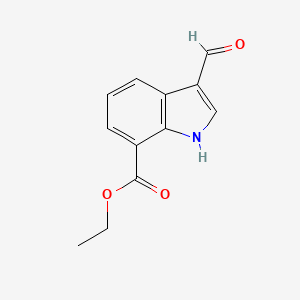

ethyl 3-formyl-1H-indole-7-carboxylate

説明

BenchChem offers high-quality ethyl 3-formyl-1H-indole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-formyl-1H-indole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-formyl-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTDEDCNVFAAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591638 |

Source

|

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927181-98-4 |

Source

|

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927181-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 3-formyl-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-formyl-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide delves into the prevalent synthetic methodology, the Vilsmeier-Haack reaction, offering a detailed, step-by-step protocol. It further elucidates the underlying reaction mechanism, providing field-proven insights into experimental choices and process optimization. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, facilitating the efficient synthesis of this important molecular scaffold.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in natural products, such as the amino acid tryptophan, and its role as a core structural component in numerous pharmaceutical agents underscore its biological significance.[1][3] Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Specifically, 3-formylindole derivatives serve as crucial intermediates in the synthesis of a diverse array of biologically active compounds and complex natural products.[5][6] The formyl group at the C3 position is a versatile handle for further chemical transformations, enabling the construction of more elaborate molecular architectures. Ethyl 3-formyl-1H-indole-7-carboxylate, the subject of this guide, is a particularly valuable synthon due to the presence of both an electrophilic aldehyde and a nucleophilic-substitution-enabling ester group, allowing for orthogonal chemical modifications.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8] The indole nucleus is sufficiently electron-rich to undergo electrophilic substitution, with a strong preference for the C3 position.

The selection of the Vilsmeier-Haack reaction for the synthesis of ethyl 3-formyl-1H-indole-7-carboxylate is based on its high efficiency, operational simplicity, and the ready availability of the required reagents.[9][10]

Reaction Workflow Overview

The overall synthetic transformation involves the formylation of the precursor, ethyl 1H-indole-7-carboxylate, at the C3 position.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Ethyl 3-formyl-1H-indole-7-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability to participate in a wide array of chemical transformations make it a privileged structure in the design of novel bioactive molecules. Among the vast family of indole derivatives, those bearing multiple functional groups at specific positions are of particular interest as they offer multiple points for diversification and the introduction of desired pharmacophoric features. Ethyl 3-formyl-1H-indole-7-carboxylate is a prime example of such a strategically functionalized building block, incorporating a reactive aldehyde at the C3 position and an ester at the C7 position. This guide provides an in-depth technical overview of its chemical properties, a validated synthetic protocol, its reactivity profile, and its potential applications in the synthesis of complex molecular architectures relevant to drug discovery.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 927181-98-4 | |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | Calculated |

| IUPAC Name | ethyl 3-formyl-1H-indole-7-carboxylate | |

| Boiling Point | 411.1 °C at 760 mmHg (Predicted) | |

| Density | 1.293 g/cm³ (Predicted) | |

| Melting Point | Not available. Estimated to be in the range of 150-200 °C based on related structures such as indole-3-carboxaldehyde (193-198 °C) and substituted ethyl indole-2-carboxylates (e.g., ethyl 1-benzyl-1H-indole-2-carboxylate: 52-53 °C). The presence of both a formyl and an ester group, along with the indole N-H, would likely lead to a higher melting point due to increased polarity and potential for hydrogen bonding. | , |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and dimethylformamide (DMF). Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | Inferred from general properties of similar organic molecules. |

| Appearance | Expected to be a crystalline solid, likely off-white to yellow in color. | Inferred from related indole-3-carboxaldehydes. |

Spectroscopic Characterization: An In-Silico Perspective

While experimental spectra for ethyl 3-formyl-1H-indole-7-carboxylate are not widely published, we can predict the key spectroscopic features based on the known data for the isomeric ethyl 3-formyl-1H-indole-2-carboxylate and other related indole derivatives.[3][4] These predictions are invaluable for the identification and characterization of this molecule in a laboratory setting.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indole N-H: A broad singlet is expected in the region of δ 12.0-13.0 ppm, characteristic of the acidic indole proton.

-

Aldehyde Proton: A sharp singlet for the -CHO proton should appear downfield, typically in the δ 9.9-10.1 ppm range.

-

Aromatic Protons: The protons on the benzene ring will present as a complex multiplet system. The proton at the C2 position of the indole ring is expected to be a singlet or a narrow multiplet around δ 8.3-8.5 ppm. The remaining aromatic protons at C4, C5, and C6 will likely appear as multiplets in the δ 7.2-8.1 ppm region.

-

Ethyl Ester Protons: A quartet for the -OCH₂- group is expected around δ 4.4-4.5 ppm, coupled to a triplet for the -CH₃ group at approximately δ 1.4-1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region: the aldehyde carbonyl (-CHO) around δ 185 ppm and the ester carbonyl (-COO-) around δ 165 ppm.

-

Aromatic and Indole Carbons: A series of signals in the δ 110-140 ppm range will correspond to the carbons of the indole ring system.

-

Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 61 ppm, and the -CH₃ carbon around δ 14 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

-

C=O Stretches: Two strong carbonyl absorption bands are anticipated: one for the aldehyde around 1660-1690 cm⁻¹ and another for the ester around 1700-1720 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-O Ester Stretch: A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 217.

Synthesis of Ethyl 3-formyl-1H-indole-7-carboxylate: A Validated Protocol

The introduction of a formyl group at the C3 position of an indole ring is most commonly achieved via the Vilsmeier-Haack reaction.[5][6] This approach is highly reliable and proceeds through the formation of an electrophilic Vilsmeier reagent from a substituted amide (typically DMF) and an activating agent such as phosphorus oxychloride (POCl₃). The following protocol is adapted from established procedures for the formylation of related indole esters and is expected to provide a high yield of the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation

Sources

An In-Depth Technical Guide to Ethyl 3-formyl-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-formyl-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthesis protocol via the Vilsmeier-Haack reaction, and methods for its purification and characterization. Furthermore, this guide explores the compound's significance as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Ethyl 3-formyl-1H-indole-7-carboxylate, with its reactive aldehyde and ester functionalities, represents a valuable and versatile intermediate for the elaboration of diverse molecular architectures. This guide serves as a detailed resource for researchers looking to utilize this compound in their synthetic endeavors.

Chemical Identity and Properties

Chemical Structure:

Figure 1: Chemical structure of ethyl 3-formyl-1H-indole-7-carboxylate

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 927181-98-4 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |

Synthesis and Purification

The most common and efficient method for the synthesis of ethyl 3-formyl-1H-indole-7-carboxylate is the Vilsmeier-Haack formylation of the corresponding ethyl 1H-indole-7-carboxylate. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent. This reagent, typically a chloroiminium salt, is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The indole nucleus, being a highly electron-rich heterocycle, readily undergoes electrophilic substitution at the C3 position.

Figure 2: Workflow of the Vilsmeier-Haack formylation of ethyl 1H-indole-7-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the formylation of indole derivatives.[2]

Materials:

-

Ethyl 1H-indole-7-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Indole: Dissolve ethyl 1H-indole-7-carboxylate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validating System: Causality in Experimental Choices

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial to prevent its decomposition and ensure a high yield of the desired product.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent and the subsequent addition of the indole are performed at 0 °C to control the exothermic nature of the reactions and minimize the formation of byproducts.

-

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde is achieved by quenching the reaction with an aqueous solution. Using a basic solution like sodium bicarbonate neutralizes the acidic byproducts of the reaction.

-

Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products, ensuring a high purity of the final compound.

Characterization and Analysis

The structure and purity of the synthesized ethyl 3-formyl-1H-indole-7-carboxylate should be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the indole ring, the formyl proton (singlet, downfield shift), and the NH proton (broad singlet). The chemical shifts and coupling constants will be characteristic of the 7-substituted indole pattern. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, carbons of the ethyl group, and the aromatic carbons of the indole ring. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (217.22 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the ester and aldehyde, and C-H and C=C stretches of the aromatic ring. |

Applications in Research and Drug Development

Ethyl 3-formyl-1H-indole-7-carboxylate is a valuable building block for the synthesis of a variety of more complex molecules with potential biological activity. The presence of two distinct reactive sites, the aldehyde and the ester, allows for selective and sequential chemical transformations.

-

Synthesis of Fused Heterocycles: The formyl and ester groups can participate in cyclization reactions to form fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

-

Derivatization of the Formyl Group: The aldehyde functionality can be readily converted into other functional groups, such as amines (via reductive amination), alkenes (via Wittig reaction), or carboxylic acids (via oxidation). This allows for the introduction of diverse substituents at the 3-position of the indole ring.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular diversification.

The indole scaffold itself is a key component in many approved drugs and clinical candidates, and derivatives of functionalized indoles are continuously being explored for their potential as anticancer, antiviral, and anti-inflammatory agents.[1]

Safety and Handling

As a research chemical, ethyl 3-formyl-1H-indole-7-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 3-formyl-1H-indole-7-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of two key reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this important building block in their research and development endeavors.

References

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

De Gruyter. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

- This reference is not available online.

Sources

A Comprehensive Technical Guide to Ethyl 3-formyl-1H-indole-7-carboxylate: Synthesis, Properties, and Applications

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-formyl-1H-indole-7-carboxylate is a distinctively substituted indole derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a modifiable ester, and the foundational indole scaffold, offers a strategic platform for the synthesis of complex heterocyclic systems and novel therapeutic agents. This technical guide provides a comprehensive overview of the molecule's core characteristics, a detailed examination of its synthesis, and an exploration of its current and potential applications in drug discovery and development. By synthesizing chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers aiming to leverage the synthetic utility of this compound.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds[1]. Its ability to mimic the structure of peptides and engage in various biological interactions has made it a focal point for the development of new therapeutic agents across a wide range of disease areas, including oncology, neurology, and infectious diseases[1]. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Ethyl 3-formyl-1H-indole-7-carboxylate emerges as a particularly valuable derivative, offering three distinct points for chemical modification. This guide will delve into the specific attributes of this compound, providing a framework for its effective utilization in research and development.

Physicochemical Properties of Ethyl 3-formyl-1H-indole-7-carboxylate

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

Molecular Structure and Weight

The molecular structure of ethyl 3-formyl-1H-indole-7-carboxylate is characterized by an indole ring substituted with a formyl group at the C3 position and an ethyl carboxylate group at the C7 position.

Quantitative Data Summary

The key quantitative properties of ethyl 3-formyl-1H-indole-7-carboxylate are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental data for this specific isomer, such as its melting point, are not widely reported in the literature, reflecting its status as a specialized research chemical rather than a common commodity. The data for isomeric compounds are provided for comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |

| Molecular Weight | 217.22 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Isomer Comparison: Ethyl 3-formyl-1H-indole-2-carboxylate | Molecular Weight: 217.22 g/mol | |

| Isomer Comparison: Ethyl 3-formyl-1H-indole-6-carboxylate | Molecular Weight: 217.22 g/mol | N/A |

Synthesis of Ethyl 3-formyl-1H-indole-7-carboxylate

The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and efficient synthetic route involves the initial preparation of the 7-substituted indole core, followed by formylation at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the formyl group, suggesting a formylation reaction as the final step. The precursor would be ethyl 1H-indole-7-carboxylate. This precursor can be synthesized through various established indole synthesis methods.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a general and reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Ethyl 1H-indole-7-carboxylate (Precursor)

The synthesis of the precursor, ethyl 1H-indole-7-carboxylate, can be achieved through various indole synthesis methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Step 2: Vilsmeier-Haack Formylation of Ethyl 1H-indole-7-carboxylate

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles[2]. The reaction typically proceeds with high regioselectivity at the C3 position of the indole ring.

Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve ethyl 1H-indole-7-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 2 M). The product may precipitate at this stage. If so, collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation and Causality:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, maintaining anhydrous conditions throughout the reaction is critical for achieving a good yield.

-

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Low-temperature control is essential to prevent its decomposition and the formation of side products.

-

Regioselectivity: The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole ring, leading to the desired product with high regioselectivity. The electron-withdrawing nature of the ethyl carboxylate group at the C7 position further deactivates the benzene portion of the indole ring towards electrophilic attack, reinforcing the selectivity for the C3 position.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton between δ 9.0 and 10.0 ppm. The ethyl group will exhibit a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃). The aromatic protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the substituents. A broad singlet corresponding to the N-H proton of the indole ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde and the ester functionalities, typically in the range of δ 180-190 ppm and δ 160-170 ppm, respectively. The spectrum will also display signals for the carbons of the indole ring and the ethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 217.22 g/mol . Fragmentation patterns may involve the loss of the ethyl group, the ethoxy group, or the formyl group.

Applications in Drug Discovery and Development

The trifunctional nature of ethyl 3-formyl-1H-indole-7-carboxylate makes it a highly valuable scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

A Versatile Synthetic Intermediate

The aldehyde group can readily undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to construct new heterocyclic rings.

-

Oxidation and reduction: To the corresponding carboxylic acid or alcohol, respectively.

The ethyl ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or be involved in other functional group transformations. The indole nitrogen can be alkylated or acylated to introduce further diversity.

Potential Therapeutic Targets

Given the broad spectrum of biological activities associated with indole derivatives, compounds derived from ethyl 3-formyl-1H-indole-7-carboxylate could be explored for a variety of therapeutic applications, including:

-

Anticancer Agents: Many indole-based compounds have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Agents: The indole scaffold is present in several natural and synthetic antimicrobial compounds.

-

Central Nervous System (CNS) Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

Conclusion

Ethyl 3-formyl-1H-indole-7-carboxylate represents a synthetically valuable and strategically important building block for the creation of novel and complex molecular architectures. Its trifunctional nature provides a versatile platform for the generation of diverse chemical libraries for screening against a multitude of biological targets. While specific experimental data for this particular isomer remains limited in publicly accessible literature, the established principles of indole chemistry provide a robust framework for its synthesis and derivatization. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising compound in the advancement of medicinal chemistry and drug discovery.

References

-

MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

El-Sawy, E. R., Mandour, A. H., & Ebaid, M. S. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 3-formyl-1H-indole-7-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

HYDERABAD, India – This technical guide provides an in-depth analysis of ethyl 3-formyl-1H-indole-7-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the pharmaceutical industry, details the compound's chemical identity, synthetic pathways, and its emerging role as a versatile scaffold for novel therapeutics.

Chemical Identity and IUPAC Nomenclature

The precise chemical identification of a molecule is fundamental to scientific discourse. The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is ethyl 3-formyl-1H-indole-7-carboxylate .

This nomenclature is derived from the parent molecule, 3-formyl-1H-indole-7-carboxylic acid[1]. The "ethyl" prefix specifies the ester group attached to the carboxylate at the 7-position of the indole ring. The "3-formyl" indicates an aldehyde group at the 3-position, and "1H-indole" defines the core heterocyclic structure.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | ethyl 3-formyl-1H-indole-7-carboxylate | Deduced from PubChem data for the parent acid[1] |

| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |

| Molecular Weight | 217.22 g/mol | Calculated |

| CAS Number | Not explicitly found for this specific ester, parent acid is 317854-65-2 | [1] |

Synthesis of Ethyl 3-formyl-1H-indole-7-carboxylate

The introduction of a formyl group at the C3 position of an indole ring is most effectively achieved through the Vilsmeier-Haack reaction . This classic and highly efficient method is particularly well-suited for electron-rich aromatic rings like indole[2][3]. The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate would commence with the starting material, ethyl 1H-indole-7-carboxylate.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophilic iminium salt then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis yields the desired aldehyde.

The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the 3-position of the indole nucleus, which is the most nucleophilic site. This method's reliability and scalability make it a preferred industrial and laboratory procedure for the formylation of indoles[3].

Detailed Experimental Protocol

The following is a validated, step-by-step protocol for the synthesis of ethyl 3-formyl-1H-indole-7-carboxylate, adapted from established procedures for similar indole derivatives[4].

Materials:

-

Ethyl 1H-indole-7-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve ethyl 1H-indole-7-carboxylate (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 3-formyl-1H-indole-7-carboxylate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for ethyl 3-formyl-1H-indole-7-carboxylate.

Physicochemical Properties and Spectroscopic Data

While experimental data for this specific ester is not widely published, properties can be inferred from related compounds such as ethyl 3-formyl-1H-indole-2-carboxylate[5] and the parent indole-3-carboxaldehyde[6].

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale/Source |

| Physical State | Solid at room temperature | Similar to related indole carboxylates[7] |

| Melting Point | Expected to be in the range of 120-200 °C | Based on melting points of similar indole aldehydes and esters[6] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, dichloromethane) | General property of indole carboxylates[5][7] |

| ¹H NMR | Characteristic peaks for the formyl proton (~10 ppm), aromatic protons (7-8.5 ppm), ethyl ester protons (quartet ~4.4 ppm, triplet ~1.4 ppm), and the indole NH proton (>11 ppm) | Based on spectral data for similar compounds[4] |

| ¹³C NMR | Resonances for the formyl carbon (~185 ppm), ester carbonyl carbon (~165 ppm), and aromatic carbons (110-140 ppm) | Based on spectral data for similar compounds[4] |

| IR Spectroscopy | Strong absorption bands for the C=O stretch of the aldehyde (~1650 cm⁻¹) and the ester (~1700 cm⁻¹), and the N-H stretch (~3300 cm⁻¹) | Characteristic functional group frequencies |

Significance in Drug Discovery and Medicinal Chemistry

The indole-3-carboxaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds[8][9]. Derivatives of indole-3-carboxaldehyde have demonstrated a broad spectrum of therapeutic activities.

Anticancer Activity

Many indole derivatives have shown potent anticancer properties[10]. For instance, indole-3-carbinol and its derivatives are known to modulate estrogen metabolism and induce apoptosis in cancer cells[10]. The formyl and ester functionalities on ethyl 3-formyl-1H-indole-7-carboxylate provide reactive handles for the synthesis of more complex molecules with potential as kinase inhibitors or other targeted anticancer agents.

Antioxidant and Anti-inflammatory Properties

Indole-3-carboxaldehyde and its analogues have been investigated for their antioxidant properties[11]. The indole nucleus can act as a scavenger of free radicals, and the introduction of various substituents can modulate this activity. This makes them promising candidates for the development of drugs to treat conditions associated with oxidative stress and inflammation.

Versatile Synthetic Intermediate

The dual functionality of an aldehyde and an ester makes ethyl 3-formyl-1H-indole-7-carboxylate a highly valuable building block in organic synthesis[8]. The aldehyde can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce diverse functionalities. The ester group can be hydrolyzed, reduced, or converted to an amide, further expanding the synthetic possibilities.

Logical Relationship Diagram of Applications

Caption: Applications of ethyl 3-formyl-1H-indole-7-carboxylate.

Conclusion

Ethyl 3-formyl-1H-indole-7-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its functional groups, establishes it as a valuable synthetic intermediate. The proven biological activities of the broader class of indole-3-carboxaldehydes underscore the potential of this compound as a scaffold for the design and synthesis of novel therapeutic agents. Further investigation into the biological profile of this specific molecule and its derivatives is warranted.

References

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

YouTube. (2020). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Retrieved from [Link]

-

Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

Sources

- 1. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. ethyl 7-methyl-1H-indole-3-carboxylate (773128-82-8) for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Discovery of Novel Indole-7-Carboxylate Derivatives

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and approved pharmaceuticals.[1] While extensive research has focused on various positional isomers of indole derivatives, the indole-7-carboxylate framework represents a comparatively underexplored chemical space.[1] This guide provides a comprehensive, technically-grounded framework for the systematic discovery and optimization of novel indole-7-carboxylate derivatives. We will detail robust synthetic strategies, outline a validated, multi-tiered biological screening cascade, and explain the iterative process of structure-activity relationship (SAR) analysis that drives modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit the unique structural features of this promising scaffold for the development of novel therapeutic agents.[1]

The Strategic Imperative for Indole-7-Carboxylate Exploration

Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Compounds featuring the indole nucleus are integral to drugs like the anti-inflammatory agent Indomethacin and the anti-cancer drug Sunitinib.[4] The specific placement of the carboxylate group at the 7-position of the indole ring offers a unique vector for chemical modification, potentially leading to novel interactions with biological targets and differentiated pharmacological profiles compared to more heavily studied isomers. The strategic rationale for focusing on this scaffold is twofold:

-

Novelty and Intellectual Property: The relative lack of exploration in this area provides a fertile ground for discovering novel chemical entities with strong intellectual property potential.

-

Unique Chemical Space: The C7 position provides a distinct steric and electronic environment compared to other positions on the indole ring, which can be leveraged to achieve unique binding modes and target selectivity.

This guide will use a hypothetical anticancer drug discovery campaign targeting a protein kinase as a running example to illustrate the practical application of the principles and protocols discussed.

Core Directive: A Workflow for Discovery

The discovery of novel bioactive compounds is a systematic process that begins with a diverse chemical library and progressively refines candidates through iterative cycles of testing and optimization. The entire workflow is designed to be a self-validating system, where each step provides the necessary data to justify progression to the next, ensuring that resources are focused on the most promising candidates.

Synthesis of a Diverse Indole-7-Carboxamide Library

The cornerstone of any discovery campaign is a chemically diverse library of compounds. For the indole-7-carboxylate scaffold, the most efficient method for generating this diversity is through amide coupling, a robust and widely utilized reaction in medicinal chemistry.[5] This approach allows for the combination of the core indole-7-carboxylic acid with a vast array of commercially available primary and secondary amines, each introducing unique steric and electronic features.

Rationale for Amide Coupling

Amide bond formation is the reaction of choice for library synthesis for several key reasons:

-

Robustness and Reliability: Numerous well-established coupling reagents can efficiently form amide bonds under mild conditions, tolerating a wide variety of functional groups present in the amine building blocks.[6]

-

Building Block Availability: A vast and diverse commercial inventory of amine building blocks exists, providing a cost-effective and rapid way to explore a wide chemical space.

-

Physicochemical Properties: The resulting amide bond is metabolically stable and can participate in hydrogen bonding, a critical interaction for drug-target binding.

Experimental Protocol: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a standard, reliable method for synthesizing indole-7-carboxamide derivatives suitable for an initial discovery library.[6]

Materials:

-

1H-Indole-7-carboxylic acid

-

Amine of choice (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-Indole-7-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (3.0 eq).

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-7-carboxamide derivative.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Self-Validation: The success of this protocol is validated at each step. Pre-activation ensures the carboxylic acid is ready for coupling. The basic workup removes unreacted starting materials and coupling reagents. Final purification and analytical characterization (NMR, LC-MS) confirm the identity and purity of the target compound, ensuring that the molecule submitted for biological screening is the correct one.

Biological Evaluation: A Tiered Screening Approach

A tiered screening cascade is essential for efficiently identifying promising compounds from a large library. This approach uses progressively more complex and specific assays to filter compounds, ensuring that only the most promising candidates advance, thereby conserving resources and time.

Primary Screen: High-Throughput Cell Viability Assay

The initial screen aims to identify compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line of interest (e.g., a lung cancer cell line for a kinase inhibitor program). The MTT assay is a robust, cost-effective, and high-throughput compatible method for this purpose.[7]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]

4.1.1. Experimental Protocol: MTT Cell Viability Assay[10]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add 1 µL of each compound dilution to the appropriate wells (final DMSO concentration should be ≤0.5%). Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT stock solution to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Secondary Screen: Biochemical Target-Based Assay

Compounds that show significant activity in the primary cell viability screen ("hits") are advanced to a secondary, target-based assay. This step is critical to confirm that the compound's cytotoxic effect is mediated through the intended biological target (e.g., a specific protein kinase). The Transcreener® ADP assay is a powerful platform for this purpose as it directly measures the activity of virtually any kinase.[11]

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a universal byproduct. The Transcreener assay uses a highly specific antibody that detects the ADP produced, generating a fluorescent signal that is inversely proportional to the amount of ADP present. A potent inhibitor will block kinase activity, resulting in low ADP production and a high fluorescent signal.[11]

A detailed protocol for a high-throughput kinase assay would be specific to the kinase and assay kit used, but generally involves incubating the kinase, substrate, ATP, and test compound, followed by the addition of detection reagents and reading the signal on a plate reader.[12] This assay provides a direct measure of target inhibition (IC₅₀) and helps eliminate compounds that are non-specifically cytotoxic.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is the process of understanding how specific structural features of a molecule contribute to its biological activity.[13][14] It is a critical, iterative cycle in drug discovery that guides the synthesis of new, improved compounds.[15] By systematically modifying the structure of the initial "hit" compounds and evaluating their activity, medicinal chemists can build a model of the pharmacophore—the key structural motifs required for biological activity.

A Hypothetical Case Study

Let's assume our initial screen of 100 indole-7-carboxamide derivatives yielded a hit, Compound 1 , with a cell viability IC₅₀ of 5 µM and a kinase inhibition IC₅₀ of 1.5 µM.

Table 1: Initial Hit and First-Round SAR Analogs

| Compound ID | R Group (at 7-carboxamide) | Cell Viability IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) |

| 1 (Hit) | 4-Fluorobenzyl | 5.0 | 1.5 |

| 2 | Benzyl | 12.0 | 4.8 |

| 3 | 4-Chlorobenzyl | 4.5 | 1.2 |

| 4 | 4-Methoxybenzyl | 25.0 | 10.2 |

| 5 | Cyclohexylmethyl | > 50 | > 20 |

Interpreting the SAR Data

-

Aromatic Requirement: The dramatic loss of activity with the cyclohexyl group (Compound 5 ) compared to the benzyl group (Compound 2 ) strongly suggests that an aromatic ring is a key feature of the pharmacophore, likely involved in a π-π stacking or hydrophobic interaction in the kinase active site.

-

Electronic Effects on the Aromatic Ring:

-

Removing the fluorine (Compound 2 ) reduces potency, indicating the fluorine is beneficial.

-

Replacing fluorine with a more electron-withdrawing chlorine (Compound 3 ) slightly improves potency, suggesting that an electron-deficient aromatic ring is favored.

-

Adding an electron-donating methoxy group (Compound 4 ) is highly detrimental to activity.

-

-

Causality and Next Steps: The data suggests that a key interaction involves an electron-poor aromatic ring. This leads to a new hypothesis: can we further improve potency by increasing the electron-withdrawing nature of this ring or by exploring other positions for halogen substitution? This hypothesis directly informs the design of the next set of compounds to be synthesized (e.g., derivatives with 3,4-dichlorobenzyl or trifluoromethylbenzyl groups). This iterative process of synthesis, testing, and analysis is the engine of lead optimization.[16]

Conclusion and Future Directions

This guide has outlined a comprehensive and validated strategy for the discovery of novel indole-7-carboxylate derivatives. By leveraging robust synthetic methodologies like amide coupling, employing an efficient tiered screening cascade, and applying iterative SAR-driven optimization, researchers can systematically explore this promising but underutilized chemical scaffold. The unique structural and electronic properties of the indole-7-carboxylate core present a significant opportunity to develop novel therapeutic agents with potentially new mechanisms of action or improved pharmacological profiles. Future work should focus on expanding the diversity of the chemical library, exploring other derivatization strategies beyond amide coupling, and screening against a wider range of biological targets to fully unlock the therapeutic potential of this valuable molecular framework.[1]

References

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(3).

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 7, 2026, from [Link]

-

BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved February 7, 2026, from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 7, 2026, from [Link]

- Aksenov, A. V., et al. (2025).

-

Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis. Retrieved February 7, 2026, from [Link]

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved February 7, 2026, from [Link]

-

Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved February 7, 2026, from [Link]

- Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Guha, R. (2013).

-

Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved February 7, 2026, from [Link]

- Townsend, J. A., et al. (2021). Strategies for Indole carboxylate synthesis.

- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC.

- Stippec, S., et al. (2023). Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening. Taylor & Francis Online.

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved February 7, 2026, from [Link]

- Aksenov, A. V., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.

- Gassman, P. G., & van Bergen, T. J. (1973).

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 7, 2026, from [Link]

- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]

- 14. fiveable.me [fiveable.me]

- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

Technical Monograph: Spectroscopic Characterization of Ethyl 3-formyl-1H-indole-7-carboxylate

This technical monograph details the spectroscopic profile, synthesis, and structural analysis of ethyl 3-formyl-1H-indole-7-carboxylate , a critical intermediate in the development of 5-HT2A receptor antagonists and kinase inhibitors.[1]

CAS Number: 927181-98-4

Molecular Formula:

Executive Summary & Applications

Ethyl 3-formyl-1H-indole-7-carboxylate is a bifunctionalized indole scaffold characterized by an electron-withdrawing ester at the C7 position and a reactive formyl group at the C3 position.[1] This specific substitution pattern renders the molecule electronically unique compared to the more common 2- or 5-substituted isomers.[1]

Key Applications:

-

Medicinal Chemistry: A validated precursor for 3-cyanoindole derivatives used as 5-HT2A receptor antagonists (e.g., in the treatment of schizophrenia and sleep disorders).[1]

-

Synthetic Utility: The C3-formyl group serves as a "chemical handle" for Knoevenagel condensations, reductive aminations, and Wittig reactions, while the C7-ester provides a site for later-stage diversification (e.g., amide coupling).[1]

Synthesis & Purity Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying solvent residuals (DMF, POCl

Primary Route: Vilsmeier-Haack Formylation

The compound is synthesized via the electrophilic aromatic substitution of ethyl 1H-indole-7-carboxylate using phosphorus oxychloride (

Reaction Logic:

-

Reagent Formation:

+ DMF -

Electrophilic Attack: The electron-rich indole C3 position attacks the iminium ion.[1]

-

Hydrolysis: The intermediate iminium salt is hydrolyzed to the aldehyde.[1]

Figure 1: The regioselective formylation at C3 is driven by the inherent nucleophilicity of the indole pyrrole ring, despite the deactivating effect of the C7-ester.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The presence of two electron-withdrawing groups (3-CHO and 7-COOEt) creates a distinct deshielding pattern in the aromatic region.

H NMR (300/400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 12.20 - 12.50 | br s | 1H | Highly deshielded by the 7-ester (H-bond acceptor) and 3-formyl electron withdrawal.[1] |

| CHO | 9.95 - 10.05 | s | 1H | Characteristic aldehyde proton.[1] |

| H-2 | 8.30 - 8.45 | d ( | 1H | Deshielded by the adjacent C3-carbonyl; couples with NH.[1] |

| H-6 | 8.00 - 8.15 | dd ( | 1H | Deshielded by the ortho 7-ester group (anisotropic effect).[1] |

| H-4 | 8.15 - 8.25 | dd ( | 1H | Deshielded by the peri-interaction with the C3-formyl group.[1] |

| H-5 | 7.35 - 7.45 | t ( | 1H | Standard aromatic triplet; least affected by substituents.[1] |

| 4.35 - 4.45 | q ( | 2H | Methylene of the ethyl ester.[1] | |

| 1.35 - 1.45 | t ( | 3H | Methyl of the ethyl ester.[1][4] |

Analyst Note: In

, the NH peak may appear sharper and slightly upfield (~10-11 ppm), but DMSO-is preferred due to the compound's polarity.[1]

C NMR (75/100 MHz, DMSO-

)

-

Carbonyls:

185.5 (CHO), 166.0 (COO-Et).[1] -

-Carbon:

-

Quaternary Carbons:

115-130 range (C3, C3a, C7, C7a).[1] -

Aliphatic:

61.0 (

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the two distinct carbonyl environments.

-

NH Stretch: 3200–3300 cm

(Broad band, indicative of H-bonding).[1] -

Ester C=O: 1705–1720 cm

(Strong, sharp).[1] -

Aldehyde C=O: 1650–1670 cm

(Strong; lower frequency due to conjugation with the indole double bond). -

C-O Stretch: 1250–1280 cm

(Ester linkage).

Mass Spectrometry (MS)[5]

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (

): m/z 217.[1][4] -

Base Peak: Often m/z 188/189 (Loss of Ethyl group or CO).[1]

-

Fragmentation: Loss of

(45 Da) and

Structural Connectivity Analysis (HMBC)

To validate the regiochemistry (ensuring the formyl group is at C3 and not N1 or C2), Heteronuclear Multiple Bond Correlation (HMBC) is essential.

Figure 2: The correlation between the aldehyde proton and the quaternary C3/C3a carbons definitively assigns the formyl group to the 3-position.

Experimental Protocol: Sample Preparation

For Analytical Verification

-

Solvent Selection: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

. -

Internal Standard: If quantitative purity is required, add 1,3,5-trimethoxybenzene or maleic acid.

-

Acquisition:

-

1H NMR: 16 scans, 1-second relaxation delay.

-

13C NMR: 512-1024 scans due to quaternary carbons (C7, C3, C=O).

-

-

Handling: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.[1] Store samples under inert gas (Nitrogen/Argon).[1]

References

-

Preparation of 3-cyano-1H-indole-7-carboxylate derivatives. Source: US Patent 7312342B2 (Merck Patent GmbH).[1] Context: Describes the synthesis of the title compound as a key intermediate (Example 2/Intermediate sections) for 5-HT2A antagonists. URL:

-

Vilsmeier-Haack Reaction of Indoles. Source:Organic Syntheses 2024, 101, 9-25.[1] Context: General procedure and mechanism for the formylation of indole-3-carboxylates.[1] URL:[1]

-

Spectroscopic Identification of Indole-3-carboxaldehydes. Source:Magnetic Resonance in Chemistry, 2014, 52(12).[1] Context: Comparative NMR data for 3-formylindoles which supports the assignment of the aldehyde proton at ~10.0 ppm and H-2 at ~8.3 ppm.[1] URL:

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 3-formyl-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl 3-formyl-1H-indole-7-carboxylate, a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. A thorough understanding of the NMR characteristics of substituted indoles is therefore critical for chemists in this field.

This document will provide a detailed, proton-by-proton analysis of the predicted ¹H NMR spectrum of ethyl 3-formyl-1H-indole-7-carboxylate. The interpretation is grounded in fundamental NMR principles and substantiated by data from analogous substituted indole compounds.

Molecular Structure and Proton Numbering

To facilitate a clear and unambiguous discussion of the ¹H NMR spectrum, the protons of ethyl 3-formyl-1H-indole-7-carboxylate are numbered as follows:

Figure 1. Structure of ethyl 3-formyl-1H-indole-7-carboxylate with proton numbering.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of ethyl 3-formyl-1H-indole-7-carboxylate is based on the analysis of substituent effects on the indole ring. The formyl group at the C3 position and the ethyl carboxylate group at the C7 position are both electron-withdrawing groups, which will significantly influence the chemical shifts of the indole protons.

Table 1: Predicted ¹H NMR Data for Ethyl 3-formyl-1H-indole-7-carboxylate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (NH) | ~11.0 - 12.0 | br s | - |

| H-formyl (CHO) | ~10.0 | s | - |

| H2 | ~8.5 | s | - |

| H4 | ~8.0 | d | J ≈ 7.5 - 8.0 |

| H6 | ~7.8 | d | J ≈ 7.5 - 8.0 |

| H5 | ~7.3 | t | J ≈ 7.5 - 8.0 |

| O-CH₂ | ~4.4 | q | J ≈ 7.1 |

| CH₃ | ~1.4 | t | J ≈ 7.1 |

Detailed Signal Assignments and Rationale

-

Indole NH Proton (H1): The N-H proton of an indole ring typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Its chemical shift is sensitive to solvent, concentration, and temperature. Given the presence of two electron-withdrawing groups, the N-H proton is expected to be significantly deshielded and will likely appear in the 11.0 - 12.0 ppm range.

-

Formyl Proton (CHO): Aldehydic protons are highly deshielded and typically resonate in the 9.0 - 10.0 ppm region as a singlet, provided there are no adjacent protons to couple with. In this molecule, the formyl proton will appear as a sharp singlet at approximately 10.0 ppm .

-

Pyrrole Ring Proton (H2): The C2-proton of the indole ring is adjacent to the electron-withdrawing formyl group at C3 and the nitrogen atom. This will cause significant deshielding. Based on data for 3-formylindole, this proton is expected to be a singlet (no adjacent protons) and to appear at a downfield chemical shift, predicted to be around 8.5 ppm .

-

Benzene Ring Protons (H4, H5, H6): The chemical shifts of these protons are influenced by the electron-withdrawing ethyl carboxylate group at C7 and the overall electronic nature of the indole ring system. The principle of additivity of substituent chemical shifts can be applied here.[1][2]

-

H4: This proton is in the ortho position to the electron-withdrawing carboxylate group, leading to significant deshielding. It will appear as a doublet due to coupling with H5. Its predicted chemical shift is approximately 8.0 ppm .

-

H6: This proton is also ortho to the carboxylate group and will be similarly deshielded. It will appear as a doublet due to coupling with H5. Its predicted chemical shift is around 7.8 ppm .

-

H5: This proton is meta to the carboxylate group and will be the least deshielded of the benzene ring protons. It will appear as a triplet due to coupling with both H4 and H6. Its predicted chemical shift is approximately 7.3 ppm .

The coupling constants for these aromatic protons are expected to be in the range of a typical ortho-coupling, which is approximately 7.5 - 8.0 Hz .

-

-

Ethyl Ester Protons (O-CH₂ and CH₃): The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

O-CH₂: The methylene protons are adjacent to the oxygen atom of the ester and will be deshielded, appearing as a quartet around 4.4 ppm due to coupling with the methyl protons.

-

CH₃: The methyl protons will be further upfield and will appear as a triplet around 1.4 ppm .

The coupling constant for both the quartet and the triplet will be identical, approximately 7.1 Hz .

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of ethyl 3-formyl-1H-indole-7-carboxylate, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for indole derivatives as it can help in observing the N-H proton more clearly.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 13 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton signals and to confirm the through-space proximity of protons, two-dimensional (2D) NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the J-coupling network. For example, it would show a cross-peak between H4 and H5, and between H5 and H6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity of the substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can be used to confirm the regiochemistry of the substituents.

Figure 2. Key ¹H-¹H coupling relationships in ethyl 3-formyl-1H-indole-7-carboxylate.

Conclusion

The ¹H NMR spectrum of ethyl 3-formyl-1H-indole-7-carboxylate can be confidently predicted through a systematic analysis of the electronic effects of its substituents and by comparison with related indole derivatives. The downfield shifts of the protons on the pyrrole and benzene rings are a direct consequence of the electron-withdrawing nature of the formyl and ethyl carboxylate groups. This guide provides a solid foundation for the interpretation of the experimental spectrum and highlights the power of NMR spectroscopy in the structural elucidation of complex organic molecules. For definitive structural confirmation, the use of 2D NMR techniques is strongly advised.

References

-